2-Ethyl-3'-methoxybenzophenone
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Overview
Description
2-Ethyl-3’-methoxybenzophenone is an organic compound with the chemical formula C16H16O2 It is a derivative of benzophenone, characterized by the presence of an ethyl group at the 2-position and a methoxy group at the 3’-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3’-methoxybenzophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). For instance, the reaction between 2-ethylbenzoyl chloride and 3-methoxytoluene under these conditions can yield 2-Ethyl-3’-methoxybenzophenone .
Industrial Production Methods
Industrial production of 2-Ethyl-3’-methoxybenzophenone typically involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3’-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or other substituents on the benzene ring.
Scientific Research Applications
2-Ethyl-3’-methoxybenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of UV filters, fragrances, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Ethyl-3’-methoxybenzophenone involves its interaction with various molecular targets. The compound can act as a UV filter by absorbing ultraviolet radiation and preventing it from reaching the skin or other sensitive materials. This protective effect is due to the ability of the benzophenone core to absorb and dissipate UV energy .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: The parent compound, lacking the ethyl and methoxy substituents.
2-Hydroxy-4-methoxybenzophenone:
2-Ethylbenzophenone: Similar structure but without the methoxy group
Uniqueness
2-Ethyl-3’-methoxybenzophenone is unique due to the presence of both ethyl and methoxy groups, which can influence its chemical reactivity and physical properties. These substituents can enhance its solubility, stability, and potential biological activities compared to other benzophenone derivatives .
Properties
IUPAC Name |
(2-ethylphenyl)-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-3-12-7-4-5-10-15(12)16(17)13-8-6-9-14(11-13)18-2/h4-11H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSJZZGKQUWEAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2=CC(=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641476 |
Source
|
Record name | (2-Ethylphenyl)(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
750633-65-9 |
Source
|
Record name | (2-Ethylphenyl)(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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